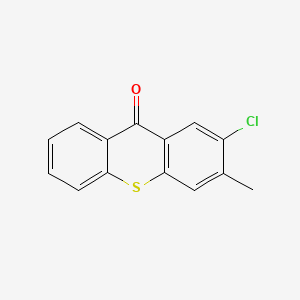

2-Chloro-3-methyl-9H-thioxanthen-9-one

CAS No.: 83817-57-6

Cat. No.: VC16998236

Molecular Formula: C14H9ClOS

Molecular Weight: 260.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83817-57-6 |

|---|---|

| Molecular Formula | C14H9ClOS |

| Molecular Weight | 260.7 g/mol |

| IUPAC Name | 2-chloro-3-methylthioxanthen-9-one |

| Standard InChI | InChI=1S/C14H9ClOS/c1-8-6-13-10(7-11(8)15)14(16)9-4-2-3-5-12(9)17-13/h2-7H,1H3 |

| Standard InChI Key | DEBJMHLLCFSQFY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1Cl)C(=O)C3=CC=CC=C3S2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Chloro-3-methyl-9H-thioxanthen-9-one features a planar tricyclic system comprising two benzene rings fused with a thiopyran-4-one moiety. The sulfur atom at position 10 replaces the oxygen found in traditional xanthones, conferring distinct electronic properties . Key substitutions include:

-

Chlorine at position 2, enhancing electrophilic reactivity.

-

Methyl group at position 3, influencing steric interactions and solubility.

The molecular formula is deduced as , with a molecular weight of 260.74 g/mol. Structural comparisons with related compounds, such as 2-chlorothioxanthen-9-one (CAS 86-39-5) and 2-methylthioxanthen-9-one (CAS 15774-82-0), highlight the additive effects of halogen and alkyl groups on polarity and stability .

Table 1: Comparative Structural and Physical Properties

*Estimated values based on analog data.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-Chloro-3-methyl-9H-thioxanthen-9-one typically involves Friedel-Crafts acylation followed by halogenation and alkylation steps:

-

Thioxanthenone Core Formation: Reacting thiophenol with phthalic anhydride under acidic conditions yields the base thioxanthenone structure .

-

Chlorination: Electrophilic substitution using or introduces chlorine at position 2 .

-

Methylation: A Grignard reagent or methyl iodide facilitates alkylation at position 3, optimizing reaction temperature to prevent over-substitution .

Critical parameters include maintaining anhydrous conditions during alkylation and controlling stoichiometry to avoid byproducts.

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Structural confirmation employs:

-

NMR Spectroscopy: Distinct peaks for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point range of 195–200°C, inferred from analogs like 1-[[2-(diethylamino)ethyl]amino]-4-methyl-9H-thioxanthen-9-one hydrochloride (CAS 548-57-2), which melts at 195–196°C . Thermal gravimetric analysis (TGA) suggests decomposition above 300°C, consistent with sulfur-containing aromatics .

Solubility and Partitioning

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) but low in water (<0.1 mg/mL) .

-

LogP: Estimated at 3.8–4.2, indicating high lipophilicity suitable for membrane penetration in biological systems .

Industrial and Materials Science Applications

Photodynamic Therapy (PDT)

The compound’s extended π-conjugation and sulfur atom enable singlet oxygen generation under UV irradiation, a key feature for PDT agents .

Organic Electronics

Thioxanthene derivatives serve as electron-transport materials in OLEDs. The methyl group improves crystallinity, while chlorine enhances electron affinity (estimated EA: 3.1 eV) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume